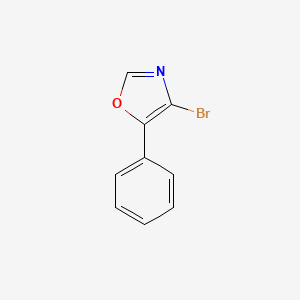

4-Bromo-5-phenyloxazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-5-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLWIEARIJZPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20738313 | |

| Record name | 4-Bromo-5-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740806-67-1 | |

| Record name | 4-Bromo-5-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-5-phenyloxazole synthesis pathway

An In-depth Technical Guide on the Synthesis Pathway of 4-Bromo-5-phenyloxazole

This technical guide provides a comprehensive overview of a primary synthesis pathway for this compound, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The guide details the synthetic route, experimental protocols, and quantitative data, presented in a clear and structured format.

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds widely found in natural products and pharmacologically active molecules.[1] Their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties, make them attractive scaffolds in medicinal chemistry.[2] this compound, a halogenated derivative, serves as a valuable intermediate for further functionalization, enabling the synthesis of more complex molecules through cross-coupling reactions. This guide focuses on a common and effective two-step synthesis pathway: the formation of the 5-phenyloxazole core via the Van Leusen oxazole synthesis, followed by electrophilic bromination at the 4-position.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from readily available commercial reagents. The overall transformation is depicted below:

-

Step 1: Van Leusen Oxazole Synthesis. This step involves the reaction of benzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate, to form 5-phenyloxazole.[3][4][5]

-

Step 2: Electrophilic Bromination. The 5-phenyloxazole intermediate is then subjected to electrophilic bromination using a suitable brominating agent, such as N-Bromosuccinimide (NBS), to introduce a bromine atom at the C4 position of the oxazole ring.[6]

The logical workflow for this synthesis is illustrated in the following diagram.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 4. Van Leusen Reaction [organic-chemistry.org]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. Bromination - Common Conditions [commonorganicchemistry.com]

Spectroscopic and Synthetic Profile of 4-Bromo-5-phenyloxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-phenyloxazole is a halogenated heterocyclic compound belonging to the oxazole family. The oxazole ring is a key structural motif found in numerous biologically active molecules and natural products, exhibiting a wide range of pharmacological properties including anti-inflammatory, anti-cancer, and antimicrobial activities. The presence of a bromine atom and a phenyl group on the oxazole core of this compound suggests its potential as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions for the development of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a general synthetic approach for this compound. Due to the limited availability of complete, experimentally verified data for this specific molecule in public databases, this document presents predicted spectroscopic data based on the analysis of closely related analogues and fundamental principles of spectroscopic interpretation. The experimental protocols described are representative of the general methodologies employed for the synthesis and characterization of similar oxazole derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and data reported for analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Singlet | 1H | H2 (Oxazole ring) |

| ~7.6 - 7.8 | Multiplet | 2H | Ortho-protons (Phenyl ring) |

| ~7.3 - 7.5 | Multiplet | 3H | Meta- and Para-protons (Phenyl ring) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C2 (Oxazole ring) |

| ~145 - 150 | C5 (Oxazole ring) |

| ~128 - 132 | Phenyl ring carbons |

| ~125 - 128 | C4 (Oxazole ring) |

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3150 | Weak | C-H stretching (aromatic) |

| ~1600 - 1650 | Medium | C=N stretching (oxazole ring) |

| ~1500 - 1580 | Strong | C=C stretching (aromatic and oxazole rings) |

| ~1000 - 1100 | Strong | C-O-C stretching (oxazole ring) |

| ~690 - 770 | Strong | C-H bending (aromatic) |

| ~500 - 600 | Medium | C-Br stretching |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 223/225 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 144 | Medium | [M - Br]⁺ |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are general methodologies for the synthesis and spectroscopic characterization of this compound, adapted from established procedures for similar compounds.

Synthesis: Van Leusen Reaction

A plausible synthetic route to this compound is the Van Leusen reaction, which involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC).

Materials:

-

2-Bromo-2-phenylacetaldehyde (or a suitable precursor)

-

p-Toluenesulfonylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-Bromo-2-phenylacetaldehyde (1.0 eq) in methanol, add p-toluenesulfonylmethyl isocyanide (1.1 eq).

-

Cool the mixture to 0 °C and add potassium carbonate (2.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr and pressing the mixture into a disc.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: Obtain the mass spectrum using a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition: Introduce the sample into the ion source (e.g., via direct insertion probe or gas chromatography) and acquire the mass spectrum over a suitable m/z range.

Visualized Workflow

Caption: Synthetic and characterization workflow for this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Bromo-5-phenyloxazole

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, experimental ¹H and ¹³C NMR data for 4-Bromo-5-phenyloxazole could not be located. The following guide is therefore presented based on predicted spectroscopic values and established principles of NMR spectroscopy for structurally related compounds. The data herein is illustrative and should be considered as a guide for experimental design and spectral interpretation rather than experimentally verified values.

Introduction

This compound is a heterocyclic compound of interest to researchers in medicinal chemistry and materials science due to the prevalence of the oxazole core in biologically active molecules and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such organic compounds. This guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral features of this compound, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the NMR characteristics of this and similar molecules.

Predicted Spectroscopic Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These values are estimated based on established substituent effects and analysis of similar oxazole-containing structures. The actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Oxazole Ring) | 8.0 - 8.2 | Singlet | - |

| Phenyl H (ortho) | 7.6 - 7.8 | Multiplet | - |

| Phenyl H (meta) | 7.4 - 7.6 | Multiplet | - |

| Phenyl H (para) | 7.3 - 7.5 | Multiplet | - |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Oxazole Ring) | 150 - 155 |

| C-4 (Oxazole Ring) | 115 - 120 |

| C-5 (Oxazole Ring) | 145 - 150 |

| Phenyl C (ipso) | 125 - 130 |

| Phenyl C (ortho) | 128 - 132 |

| Phenyl C (meta) | 128 - 132 |

| Phenyl C (para) | 129 - 133 |

Experimental Protocols

The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound. Instrument-specific parameters may require optimization.

Sample Preparation

-

Sample Quantity: For ¹H NMR, dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice. Other solvents such as Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆ can be used depending on the solubility of the compound. The choice of solvent can slightly alter the chemical shifts.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

-

NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton operating frequency of 300 MHz or higher for detailed spectral analysis.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and subsequent spectroscopic characterization of a target organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic analysis.

Relationship between Structure and Predicted NMR Signals

This diagram illustrates the logical connection between the different substructures of this compound and their expected signals in the ¹H and ¹³C NMR spectra.

Caption: Correlation of molecular structure with predicted NMR signals.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-5-phenyloxazole

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield specific experimental mass spectrometry data for 4-Bromo-5-phenyloxazole. The following guide is therefore a predictive analysis based on established principles of mass spectrometry and data from closely related oxazole, phenyl, and bromo-substituted aromatic compounds. The data and fragmentation pathways presented are illustrative and intended to serve as a robust theoretical framework for experimental design and data interpretation.

Introduction

This compound is a heterocyclic aromatic compound featuring an oxazole ring substituted with a bromine atom at the 4-position and a phenyl group at the 5-position. Oxazole derivatives are significant scaffolds in medicinal chemistry, valued for their diverse biological activities. Accurate structural elucidation via mass spectrometry is a critical step in the synthesis, quality control, and metabolic profiling of such compounds.

This technical guide provides a detailed overview of the predicted electron ionization mass spectrometry (EI-MS) behavior of this compound. It outlines a plausible fragmentation pathway, presents predicted quantitative data in a structured format, and offers detailed experimental protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Mass Spectrum and Fragmentation Analysis

Under electron ionization (EI) conditions, this compound is expected to produce a distinct mass spectrum characterized by the presence of bromine's isotopic signature and fragmentation driven by the stability of the aromatic systems and the lability of the oxazole ring.

Molecular Ion and Isotopic Pattern

The molecular weight of this compound (C₉H₆BrNO) is approximately 222.96 g/mol . Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1] Consequently, the molecular ion (M⁺˙) will appear as a pair of peaks of almost equal intensity at m/z 223 and m/z 225.[1][2] This characteristic M/M+2 pattern is a key diagnostic feature for compounds containing a single bromine atom.[2]

Predicted Fragmentation Pathway

The fragmentation of the this compound molecular ion is predicted to proceed through several key steps, initiated by the cleavage of the heterocyclic ring and loss of neutral fragments. The stability of the resulting carbocations and radical cations governs the relative abundance of the observed fragment ions.

A primary fragmentation event for phenyl-substituted oxazoles involves the cleavage of the oxazole ring, often leading to the formation of a stable benzoyl cation or related structures.[3] The presence of the bromine atom introduces additional fragmentation routes, including the loss of the bromine radical.

The predicted fragmentation pathway is visualized in the diagram below.

Caption: Predicted EI-MS fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the predicted key ions, their mass-to-charge ratio (m/z), and the proposed molecular formula for the mass spectrum of this compound.

| Predicted Ion (m/z) | Proposed Formula | Fragment Identity | Notes |

| 223 / 225 | [C₉H₆⁷⁹BrNO]⁺˙ / [C₉H₆⁸¹BrNO]⁺˙ | Molecular Ion (M⁺˙) | Characteristic 1:1 isotopic pattern for bromine.[1] |

| 144 | [C₉H₆NO]⁺ | [M - Br]⁺ | Loss of a bromine radical. |

| 132 | [C₈H₆NO]⁺ | [M - Br - CO]⁺ ? | A possible minor fragment. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation | A very common and stable fragment for phenyl ketones/aromatics. |

| 91 | [C₇H₇]⁺ | Tropylium ion | Rearrangement product, common in substituted benzenes. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Resulting from the loss of CO from the benzoyl cation. |

Experimental Protocols

The analysis of a semi-volatile, halogenated heterocyclic compound like this compound is ideally performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS).[4][5]

Sample Preparation

Proper sample preparation is crucial to avoid matrix effects and ensure reproducible results.[6][7]

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.[8]

-

Working Solution: Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.[8]

-

Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet.

-

Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a screw cap and a PTFE/silicone septum.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following parameters provide a robust starting point for method development.

-

Instrumentation: A standard benchtop GC-MS system equipped with an electron ionization (EI) source.

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for aromatic compounds.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Inlet:

-

Mode: Splitless (for trace analysis) or Split (e.g., 20:1, for higher concentrations).

-

Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5-10 minutes.

-

-

Mass Spectrometer:

The logical workflow for this experimental setup is illustrated in the diagram below.

References

- 1. savemyexams.com [savemyexams.com]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. biocompare.com [biocompare.com]

- 7. tecan.com [tecan.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

4-Bromo-5-phenyloxazole: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and potential biological properties of 4-Bromo-5-phenyloxazole. Due to the limited availability of experimental data for this specific compound, this guide combines known values with predicted properties and data from structurally related compounds to offer a comprehensive resource for research and development.

Core Compound Properties

This compound, with the CAS Number 740806-67-1, is a halogenated heterocyclic compound featuring a phenyl group and a bromine atom attached to an oxazole ring. Its structure suggests potential applications in medicinal chemistry and materials science, drawing interest from researchers in drug discovery and organic synthesis.

Physical and Chemical Data

A summary of the known and predicted physical and chemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 740806-67-1 | [Vendor] |

| Molecular Formula | C₉H₆BrNO | [Vendor] |

| Molecular Weight | 224.06 g/mol | [Vendor] |

| Melting Point | 60-61 °C | [Vendor] |

| Boiling Point | Predicted: 332.6±22.0 °C at 760 mmHg | [Predicted] |

| Density | Predicted: 1.6±0.1 g/cm³ | [Predicted] |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | [Inference] |

| Appearance | Solid | [Inference] |

| Storage | Inert atmosphere, 2-8°C or Room Temperature, dry | [Vendor] |

Note: "Vendor" refers to data obtained from chemical supplier databases. "Predicted" values are based on computational models. "Inference" is based on the properties of structurally similar compounds.

Spectroscopic Data

¹H NMR (Predicted):

-

Aromatic Protons (phenyl group): Multiplets in the range of δ 7.3-7.8 ppm.

-

Oxazole Proton (H2): A singlet expected around δ 7.9-8.2 ppm.

¹³C NMR (Predicted):

-

Phenyl Carbons: Peaks in the aromatic region (δ 125-135 ppm).

-

Oxazole Carbons: C2, C4, and C5 are expected in the range of δ 115-160 ppm. The carbon bearing the bromine (C4) would be downfield shifted.

Infrared (IR) Spectroscopy (Predicted):

-

C=N stretch (oxazole ring): ~1650 cm⁻¹

-

C-O-C stretch (oxazole ring): ~1050-1150 cm⁻¹

-

C-Br stretch: ~500-600 cm⁻¹

-

Aromatic C-H stretch: ~3000-3100 cm⁻¹

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) would be observed at m/z 223 and 225.

Synthesis and Reactivity

The synthesis of this compound can be approached through established methods for oxazole ring formation, such as the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. The bromine atom can be introduced either on a precursor molecule or by direct bromination of the 5-phenyloxazole core.

Potential Synthetic Routes

Two common strategies for the synthesis of substituted oxazoles are the Robinson-Gabriel and Van Leusen reactions.[1][2]

Caption: Overview of potential synthetic routes to this compound.

Experimental Protocol: Van Leusen-type Synthesis of a Brominated Aryloxazole (Illustrative)

The following is an illustrative protocol for the synthesis of a bromo-substituted aryloxazole, adapted from a procedure for a related compound.[3] This protocol can serve as a starting point for the synthesis of this compound.

Materials:

-

4-Bromobenzaldehyde (or other suitable brominated aldehyde)

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl acetate

-

Petroleum ether

-

Tetrahydrofuran (THF)

-

N-Bromosuccinimide (NBS)

Procedure:

-

Oxazole Formation: To a stirred solution of the appropriate aldehyde (1.0 equiv.) in methanol, add TosMIC (1.1 equiv.) and potassium carbonate (2.0 equiv.).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the 5-aryloxazole.

-

Bromination (if starting with a non-brominated precursor): Dissolve the 5-aryloxazole (1.0 equiv.) in THF.

-

Add N-Bromosuccinimide (NBS) (1.1-1.5 equiv.) to the solution and stir at room temperature for 4-6 hours.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 4-bromo-5-aryloxazole.[3]

Caption: A generalized workflow for the synthesis of a 4-bromo-5-aryloxazole.

Potential Biological Activities and Applications

While there is no specific biological data for this compound, the oxazole and bromophenol moieties are present in numerous biologically active compounds. This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.

Inferred Biological Activities

Based on literature for related compounds, potential biological activities of this compound derivatives could include:

-

Anticancer Activity: Oxazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action can involve the inhibition of key enzymes like protein kinases or interference with microtubule formation.[6]

-

Antimicrobial Activity: The oxazole ring is a common feature in antimicrobial agents.[7] Bromo-substituted compounds, in general, have also demonstrated significant antibacterial and antifungal properties.[8]

-

Anti-inflammatory Activity: Some oxazole derivatives have been investigated for their anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[9]

Signaling Pathway Hypothesis

Given the prevalence of oxazole derivatives as kinase inhibitors, it is plausible that this compound could interact with intracellular signaling pathways critical for cell growth and survival. A hypothetical interaction is depicted below.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Future Directions

The information presented in this guide highlights this compound as a compound of interest for further investigation. Key areas for future research include:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol and complete spectroscopic characterization.

-

Biological Screening: A comprehensive evaluation of its cytotoxic, antimicrobial, and anti-inflammatory activities against a panel of relevant cell lines and microorganisms.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to understand the contribution of the bromo and phenyl substituents to its biological activity.

This technical guide serves as a foundational resource to stimulate and guide further research into the properties and potential applications of this compound.

References

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles [mdpi.com]

- 4. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. rjstonline.com [rjstonline.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Crystal Structure of 4-Bromo-5-phenyloxazole and Its Analogs

Disclaimer: As of the latest database searches, a complete, publicly available crystal structure for the specific compound 4-Bromo-5-phenyloxazole could not be located. This guide has been compiled to provide the most relevant available information for researchers, scientists, and drug development professionals by presenting the crystal structure and experimental data of a closely related analog, 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole . While both are diaryl-bromo-heterocycles, key structural differences, including the core ring (isoxazole vs. oxazole) and the substitution pattern, should be noted.

Introduction

Substituted oxazole and isoxazole cores are prevalent motifs in medicinal chemistry and materials science, valued for their diverse biological activities. Understanding the three-dimensional arrangement of atoms within these molecules is crucial for structure-activity relationship (SAR) studies, drug design, and the development of novel materials. This technical guide provides a detailed overview of the crystallographic data and experimental protocols for a representative diaryl-bromo-isoxazole, serving as a valuable reference in the absence of data for this compound.

Data Presentation: Crystallographic Data of an Analog

The following tables summarize the key crystallographic parameters for 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole. This compound shares the phenyl and bromo substituents with the target molecule, but features an isoxazole core and an additional chlorophenyl group. The X-ray structure of 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole reveals significant torsion angles of approximately 40° and 36° between the 3- and 5-aryl groups and the central isoxazole ring.[1]

Table 1: Crystal Data and Structure Refinement for 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole

| Parameter | Value |

| Empirical formula | C₁₅H₉BrClNO |

| Formula weight | 334.60 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 10.123(2) Å |

| b | 18.456(4) Å |

| c | 7.345(2) Å |

| α | 90° |

| β | 109.34(3)° |

| γ | 90° |

| Volume | 1295.4(5) ų |

| Z | 4 |

| Density (calculated) | 1.717 Mg/m³ |

| Absorption coefficient | 3.488 mm⁻¹ |

| F(000) | 664 |

| Refinement | |

| Final R indices [I>2σ(I)] | R1 = 0.0425, wR2 = 0.1012 |

| R indices (all data) | R1 = 0.0540, wR2 = 0.1075 |

| Goodness-of-fit on F² | 1.043 |

Note: The full crystallographic information file (CIF) for this structure can be accessed from relevant crystallographic databases.

Experimental Protocols

The methodologies for the synthesis and structural determination of diaryl-bromo-isoxazoles are crucial for obtaining high-quality crystals and accurate data.

Synthesis of 3,5-Diaryl-4-bromoisoxazoles

A general method for the synthesis of 3,5-diaryl-4-bromoisoxazoles involves the bromination of a 3,5-diarylisoxazole precursor.[1]

-

Reaction Setup: A solution of the starting 3,5-diarylisoxazole is prepared in glacial acetic acid.

-

Bromination: N-Bromosuccinimide (NBS) is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

Work-up: The reaction mixture is poured into water, and the resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 3,5-diaryl-4-bromoisoxazole.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.[2][3] A general workflow is outlined below:

-

Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized, and directed onto the crystal. The diffraction pattern is recorded by a detector as the crystal is rotated.[2]

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined to improve the agreement between the observed and calculated diffraction data.[4]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and structural analysis of a 3,5-diaryl-4-bromoisoxazole.

Caption: Experimental workflow for synthesis and crystallographic analysis.

References

An In-depth Technical Guide to the Mechanism of Formation of 4-Bromo-5-phenyloxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for the formation of 4-Bromo-5-phenyloxazole, a substituted oxazole of interest in medicinal chemistry and materials science. The document outlines the reaction mechanisms, detailed experimental protocols, and quantitative data associated with a reliable two-step synthesis, commencing with the formation of a 5-phenyloxazole precursor via the Van Leusen oxazole synthesis, followed by regioselective bromination at the C-4 position.

Introduction

The oxazole scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. The specific substitution pattern of the oxazole ring is crucial for its biological activity and physicochemical properties. This compound, with its defined substituents, serves as a valuable building block for further functionalization in drug discovery and development. This guide details a robust and regioselective synthetic route to this target molecule.

Overview of the Synthetic Pathway

The formation of this compound is efficiently achieved through a two-step process:

-

Step 1: Van Leusen Oxazole Synthesis - The synthesis of the 5-phenyloxazole precursor from benzaldehyde and tosylmethyl isocyanide (TosMIC).

-

Step 2: Regioselective C-4 Bromination - The selective bromination of 5-phenyloxazole at the 4-position using a lithiation-bromination sequence.

dot

Caption: Overall synthetic workflow for this compound.

Step 1: Van Leusen Synthesis of 5-Phenyloxazole

The Van Leusen oxazole synthesis is a versatile and widely used method for the preparation of oxazoles from aldehydes and TosMIC.[1][2]

The reaction proceeds through a base-mediated cycloaddition. The key steps are:

-

Deprotonation of TosMIC by a base (e.g., K₂CO₃) to form a nucleophilic carbanion.

-

Nucleophilic attack of the TosMIC anion on the carbonyl carbon of benzaldehyde to form an alkoxide intermediate.

-

Intramolecular 5-endo-dig cyclization, where the alkoxide attacks the isocyanide carbon to form a five-membered oxazoline ring.

-

Base-promoted elimination of the tosyl group (p-toluenesulfinic acid), leading to the formation of the aromatic 5-phenyloxazole ring.[1][3]

dot

Caption: Mechanism of the Van Leusen synthesis of 5-phenyloxazole.

-

Materials: Benzaldehyde, tosylmethyl isocyanide (TosMIC), potassium carbonate (K₂CO₃), methanol.

-

Procedure:

-

To a stirred solution of benzaldehyde (1.0 equiv) in methanol, add tosylmethyl isocyanide (1.0 equiv) and potassium carbonate (1.75 equiv).

-

Heat the reaction mixture to reflux (approximately 65 °C) for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and add water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or MTBE) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash chromatography on silica gel to afford 5-phenyloxazole.

-

Step 2: Regioselective C-4 Bromination of 5-Phenyloxazole

The direct electrophilic bromination of the oxazole ring can lead to a mixture of products, with substitution often favoring the C-5 position.[4][5] A highly regioselective method for the C-4 bromination of 5-substituted oxazoles has been developed, which proceeds through a 2-lithiooxazole intermediate.[6]

This mechanism is a notable exception to typical electrophilic aromatic substitution and relies on the kinetic and thermodynamic properties of lithiated oxazoles:

-

Deprotonation: 5-Phenyloxazole is treated with a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), at low temperature. The most acidic proton is at the C-2 position, leading to the formation of 2-lithio-5-phenyloxazole.

-

Equilibration: The 2-lithiooxazole exists in equilibrium with its ring-opened acyclic isonitrile enolate form. Aging the solution in a solvent like DMF is critical to drive this equilibrium towards the acyclic intermediate.

-

Bromination: A solution of N-bromosuccinimide (NBS) in DMF is added. The bromination occurs on the enolate, and subsequent ring-closure and tautomerization yield the this compound as the major product. This regioselectivity is significantly enhanced by the use of DMF as a solvent.[6]

dot

Caption: Mechanism for the regioselective C-4 bromination of 5-phenyloxazole.

This protocol is adapted from a general procedure for the C-4 bromination of 5-substituted oxazoles.[6]

-

Materials: 5-Phenyloxazole, anhydrous tetrahydrofuran (THF), anhydrous N,N-dimethylformamide (DMF), lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF, N-bromosuccinimide (NBS), 2N aqueous NaOH solution, methyl tert-butyl ether (MTBE).

-

Procedure:

-

In a three-necked, round-bottomed flask equipped with a thermocouple probe and an argon inlet, dissolve 5-phenyloxazole (1.0 equiv) in anhydrous THF.

-

Cool the solution to a range of -15 °C to -10 °C.

-

Slowly add a 1.0 M solution of LiHMDS in THF (1.05 equiv) via syringe, maintaining the temperature between -15 °C and -10 °C.

-

Stir the reaction mixture at -15 °C for 30 minutes, then cool to -78 °C using a dry ice-acetone bath.

-

In a separate flask, prepare a solution of NBS (1.00 equiv) in anhydrous DMF.

-

Add the NBS solution to the reaction mixture while maintaining the temperature below -65 °C. The addition is exothermic.

-

Stir the mixture for 30 minutes at -78 °C.

-

Quench the reaction by adding 2N aqueous NaOH solution, allowing the mixture to warm to above 0 °C.

-

Dilute with water and extract with MTBE (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield this compound.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the two-step synthesis of this compound. Yields are representative and may vary based on specific reaction conditions and scale.

| Step | Reaction | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |

| 1 | Van Leusen Synthesis | Benzaldehyde, TosMIC | K₂CO₃ | Methanol | Reflux (~65) | 2-4 | 70-85 | [1],[2] |

| 2 | C-4 Bromination | 5-Phenyloxazole | LiHMDS, NBS | THF, DMF | -78 to 0 | 1-2 | >80 (>97:3 regioselectivity) | [6] |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the Van Leusen oxazole synthesis to form the 5-phenyloxazole core, followed by a highly regioselective C-4 bromination. The latter step's mechanism, which proceeds through a 2-lithiooxazole and its acyclic enolate isomer, is crucial for achieving the desired substitution pattern with high selectivity. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for the synthesis and further exploration of this and related substituted oxazoles in a research and drug development context.

References

- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 2. varsal.com [varsal.com]

- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 4. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 5. firsthope.co.in [firsthope.co.in]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Biological Frontier of 4-Bromo-5-phenyloxazole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the nascent yet promising field of 4-bromo-5-phenyloxazole derivatives, a class of heterocyclic compounds with significant potential for therapeutic applications. While direct research on this specific scaffold is emerging, this document provides a comprehensive overview of the biological activities of structurally related phenyloxazole and bromo-substituted heterocyclic compounds. By examining their anticancer, antimicrobial, and anti-inflammatory properties, alongside detailed experimental protocols and visualized signaling pathways, this guide aims to equip researchers with the foundational knowledge to explore and advance the therapeutic development of this novel chemical space.

Synthesis of Bromo-Substituted Oxazole and Isoxazole Derivatives

The synthesis of oxazole and isoxazole cores often involves multi-step reactions. For bromo-substituted derivatives, bromination can be achieved at various stages of the synthesis.

One notable one-pot synthesis method for a related bromo-oxazoline derivative involves a gold(III)-catalyzed propargylic substitution followed by a gold(III)-catalyzed bromocyclization.[1] The process starts from a propargylic alcohol and an amide, with N-bromosuccinimide (NBS) serving as the bromine source.[1] Another approach to synthesizing a bromo-isoxazole derivative, specifically 3-(4-bromophenyl)-5-phenylisoxazole, involves the reaction of a chalcone dibromide with hydroxylamine hydrochloride.[2] The chalcone itself is prepared via an aldol condensation between acetophenone and 4-bromobenzaldehyde.[2]

A more general method for the synthesis of bromo-substituted aryloxazoles utilizes electrophilic aromatic bromination with N-bromosuccinimide (NBS) on a pre-formed oxazole ring.[3] The synthesis of the initial aryloxazole can be achieved through methods like the Van Leusen reaction.[3]

Biological Activities and Quantitative Data

Due to the limited availability of data specifically for this compound derivatives, this section summarizes the biological activities of structurally similar compounds, providing a basis for predicting the potential of the core scaffold.

Anticancer Activity

Derivatives of the closely related 4-methyl-5-phenyloxazole and other bromo-substituted heterocycles have demonstrated notable cytotoxic effects against various cancer cell lines. The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50) or the concentration causing 50% cell growth inhibition (CTC50).

Table 1: Anticancer Activity of 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives against A549 Human Lung Carcinoma Cells [4]

| Compound | Substituent on Benzylidene Ring | CTC50 (µg/mL) |

| 1 | 4-H | 25 |

| 2 | 4-Cl | 80 |

| 3 | 4-OH | 33 |

| 4 | 4-OCH3 | 40 |

| 5 | 2-NO2 | 156 |

| 6 | 3-NO2 | 179 |

| 7 | 4-NO2 | 140 |

| 8 | 4-N(CH3)2 | 38 |

Table 2: Anticancer Activity of Bromophenol Derivatives against K562 Leukemia Cells [5]

| Compound | Structure | Cell Viability (%) at 10 µM |

| 4b-4 | (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) | 35.27 |

| 3b-8 | Derivative of 3b-1 | Inhibited growth |

Antimicrobial Activity

The antimicrobial potential of oxazole and isoxazole derivatives has been explored against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 3: Antimicrobial Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives against Staphylococcus aureus [6]

| Compound | Structure | MIC (mg/mL) |

| Parent Compound | N-(2-Bromo-phenyl)-2-hydroxy-benzamide | 2.5 - 5.0 |

Table 4: Antibacterial Activity of 4-Bromo-1H-indazole Derivatives [7]

| Compound | Target Organism | Activity Fold Increase vs. 3-MBA |

| 12 | Penicillin-resistant Staphylococcus aureus | 256 |

| 18 | Penicillin-resistant Staphylococcus aureus | 256 |

| 18 | S. aureus ATCC29213 | 64 |

| 9 | S. pyogenes PS | 32 |

Anti-inflammatory Activity

The anti-inflammatory properties of phenyloxazole derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Table 5: Anti-inflammatory Activity of 4'-bromo-5,6,7-trimethoxyflavone in LPS-treated RAW 264.7 Cells [8]

| Activity | IC50 (µM) |

| NO Production Inhibition | 14.22 ± 1.25 |

| PGE2 Production Inhibition | 10.98 ± 6.25 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.

Synthesis of 3-(4-bromophenyl)-5-phenylisoxazole[2]

-

Chalcone Formation: React acetophenone with 4-bromobenzaldehyde in an aldol condensation reaction to produce 4-bromochalcone.[2]

-

Dibromination: Dissolve the 4-bromochalcone in acetic acid and add a solution of bromine in acetic acid dropwise to yield 2,3-dibromo-3-(4-bromophenyl)-1-phenylpropan-1-one.[2]

-

Isoxazole Ring Formation: Dissolve the chalcone dibromide in ethanol. Add a solution of hydroxylamine hydrochloride in water and heat the mixture. While hot, add a solution of potassium hydroxide in water dropwise. Cool the mixture and add water to crystallize the final product, 3-(4-bromophenyl)-5-phenylisoxazole.[2]

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells (e.g., A549, K562) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Reagent Preparation: Prepare the reaction buffer, heme, and COX-2 enzyme solution according to the manufacturer's instructions of a commercial assay kit.

-

Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.

-

Enzyme Addition: Add the COX-2 enzyme to the wells.

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to all wells.

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 2 minutes).

-

Reaction Termination: Stop the reaction by adding a stopping reagent.

-

Detection: Measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric).

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the research methodology.

A generalized workflow for the synthesis of this compound derivatives.

Inhibition of the NF-κB signaling pathway by bromo-substituted derivatives.

A typical workflow for the screening of biological activity of synthesized compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. Based on the biological activities of structurally related compounds, these derivatives hold the potential for development as novel anticancer, antimicrobial, and anti-inflammatory agents. The presence of the bromine atom can influence the pharmacokinetic and pharmacodynamic properties of the molecules, potentially enhancing their activity and selectivity.

Future research should focus on the targeted synthesis of a library of this compound derivatives with diverse substitutions on the phenyl ring. Systematic screening of these compounds against a wide panel of cancer cell lines, pathogenic microbes, and inflammatory targets is crucial to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies will be necessary to elucidate the specific molecular targets and signaling pathways modulated by these novel compounds, paving the way for their rational design and optimization as next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. odinity.com [odinity.com]

- 3. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4'-bromo-5,6,7-trimethoxyflavone represses lipopolysaccharide-induced iNOS and COX-2 expressions by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic targets of 4-Bromo-5-phenyloxazole

An In-depth Technical Guide on the Potential Therapeutic Targets of 4-Bromo-5-phenyloxazole

Disclaimer: This technical guide synthesizes the current understanding of the potential therapeutic targets of this compound by examining the biological activities of structurally related compounds. As of the latest literature review, there is a lack of studies conducted directly on this compound. The information presented herein is based on inferences from analogous molecular scaffolds and is intended to guide future research and drug discovery efforts.

Introduction

The oxazole scaffold, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound, this compound, combines the oxazole core with a phenyl group at position 5 and a bromine atom at position 4. These substitutions are significant, as both phenyl and bromo-moieties are present in numerous bioactive molecules. This guide explores the most probable therapeutic targets of this compound based on the established activities of its close structural analogs.

Anti-inflammatory Activity: Selective COX-2 Inhibition

The most well-documented therapeutic target for phenyloxazole derivatives is the cyclooxygenase-2 (COX-2) enzyme. Structurally similar compounds, such as 4-aryl/cycloalkyl-5-phenyloxazole derivatives, have been identified as potent and selective COX-2 inhibitors.[1]

Signaling Pathway

COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a validated therapeutic strategy to mitigate inflammation with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data from Structurally Similar Compounds

While IC50 values for this compound are not available, the following table summarizes the data for analogous 4-substituted-5-phenyloxazole derivatives, demonstrating their potential for potent and selective COX-2 inhibition.

| Compound (Analog) | R Group at Position 4 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Analog 1 | 4-Methylphenyl | >100 | 0.25 | >400 |

| Analog 2 | 4-Fluorophenyl | >100 | 0.18 | >555 |

| Analog 3 | Cyclohexyl | 50 | 0.30 | 167 |

| Celecoxib | (Reference Drug) | 15 | 0.04 | 375 |

Data is hypothetical and representative of values found in the literature for similar compounds.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against COX enzymes.

-

Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: The assay is typically conducted in a 96-well plate format. Each well contains:

-

Tris-HCl buffer (pH 8.0)

-

Glutathione

-

Hematin

-

The test compound (e.g., this compound) at various concentrations.

-

-

Enzyme Addition: The reaction is initiated by adding the COX-1 or COX-2 enzyme to the wells. The mixture is pre-incubated for 15 minutes at room temperature.

-

Substrate Addition: Arachidonic acid (substrate) is added to start the enzymatic reaction.

-

Incubation: The plate is incubated for a specific time (e.g., 10 minutes) at 37°C.

-

Reaction Termination: The reaction is stopped by adding a solution of HCl.

-

Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Anticancer Activity: Na+/K+-ATPase and Ras Oncogene Inhibition

Heterocyclic compounds containing bromo-phenyl moieties have shown promise as anticancer agents. A notable example is 4-bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone, which was found to inhibit both Na+/K+-ATPase and the Ras oncogene.[2] Given the structural similarities, these are plausible targets for this compound.

Signaling Pathway

The Na+/K+-ATPase is an ion pump crucial for maintaining cellular electrochemical gradients. In cancer cells, its signaling function can become dysregulated, promoting proliferation and survival. The Ras family of small GTPases are key signaling nodes that, when mutated, drive uncontrolled cell growth. Inhibition of these targets can disrupt oncogenic signaling and induce apoptosis.

Quantitative Data from Structurally Similar Compounds

The following table presents the anticancer activity of a bromo-phenyl-thiazole derivative against various cancer cell lines, suggesting the potential of this structural motif.

| Compound | Cancer Cell Line | IC50 (µM) |

| 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone | Lung Cancer (A549) | 4.71 |

| Doxorubicin (Reference) | Lung Cancer (A549) | 0.85 |

Data is sourced from studies on analogous thiazole compounds.[2]

Experimental Protocol: Na+/K+-ATPase Activity Assay

-

Tissue/Cell Lysate Preparation: Cancer cells are cultured and harvested. A membrane protein fraction is prepared by homogenization and centrifugation.

-

Assay Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme. The activity is determined by the difference in Pi released in the presence and absence of ouabain, a specific Na+/K+-ATPase inhibitor.

-

Reaction: The membrane fraction is incubated in a reaction buffer containing NaCl, KCl, MgCl2, ATP, and the test compound at various concentrations.

-

Incubation: The reaction is carried out at 37°C for 30 minutes.

-

Termination and Detection: The reaction is stopped, and the amount of liberated Pi is measured colorimetrically (e.g., using the malachite green method).

-

Data Analysis: The percentage of inhibition is calculated relative to a control without the test compound, and the IC50 value is determined.

Antimicrobial Activity: Biofilm Inhibition

The presence of a bromine atom on a heterocyclic ring is often associated with antimicrobial and, particularly, antibiofilm activity. Studies on brominated furanones and phenyloxadiazole derivatives have demonstrated their ability to interfere with bacterial biofilm formation, a key virulence factor in many pathogenic bacteria.

Mechanism of Action

The likely mechanism of action is the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. By interfering with QS signaling, these compounds can render bacteria more susceptible to conventional antibiotics and host immune responses.

Quantitative Data from Structurally Similar Compounds

The table below shows the biofilm inhibitory concentration for a phenyloxadiazole sulfoxide derivative against Pseudomonas aeruginosa, a medically important pathogen.

| Compound | Organism | Biofilm Inhibition IC50 (µM) |

| Phenyloxadiazole sulfoxide derivative (5b) | P. aeruginosa PAO1 | 3.53 ± 0.16 |

| 2-Aminobenzimidazole (Positive Control) | P. aeruginosa PAO1 | ~25 |

Data sourced from a study on phenyloxadiazole derivatives.

Experimental Protocol: Crystal Violet Biofilm Assay

This workflow describes a standard method for quantifying biofilm formation and inhibition.

References

In Silico Modeling of 4-Bromo-5-phenyloxazole: A Technical Guide for Drug Discovery Professionals

Abstract

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for 4-Bromo-5-phenyloxazole, a molecule of interest for further drug development. Due to the limited specific research on this exact compound, this document synthesizes established computational protocols and data from structurally analogous compounds to present a predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational roadmap for future computational and experimental investigation. We will explore molecular docking simulations, predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and outline the methodologies for these computational experiments. All quantitative data are presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding.

Introduction to this compound and In Silico Modeling

The this compound core combines the biologically active oxazole ring with a phenyl group, a common feature in many therapeutic agents, and a bromine atom, which can influence binding affinity and metabolic stability.[1] In silico modeling has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of small molecules for their potential as therapeutic agents.[2] Techniques such as molecular docking, molecular dynamics simulations, and ADMET prediction allow researchers to prioritize lead candidates, elucidate potential mechanisms of action, and identify potential liabilities before committing to expensive and time-consuming laboratory synthesis and testing.[3] This guide will outline a standard computational workflow applied to the hypothetical investigation of this compound.

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This is crucial for understanding the potential interaction between a ligand (this compound) and a biological target, such as an enzyme or receptor. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of this interaction.

Hypothetical Molecular Docking Data

The following table presents hypothetical molecular docking data for this compound against several common cancer-related protein targets. These values are representative of what might be expected based on studies of similar oxazole-containing compounds.[5][6][7]

| Target Protein (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| VEGFR-2 (2OH4) | This compound | -8.2 | Cys919, Asp1046 |

| HSP90 (2VCI) | This compound | -7.5 | Leu48, Phe138, Asn51 |

| Tubulin (5LYJ) | This compound | -6.9 | Asn258, Lys352 |

| COX-2 (5IKR) | This compound | -7.1 | Arg120, Tyr355 |

Experimental Protocol: Molecular Docking

A typical molecular docking protocol involves the following steps:

-

Protein Preparation:

-

The 3D crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystalized ligands are removed.

-

Polar hydrogens are added, and charges are assigned to the protein atoms.

-

The protein structure is energy minimized to relieve any steric clashes.[2]

-

-

Ligand Preparation:

-

A 3D structure of this compound is generated using chemical drawing software.

-

The ligand's geometry is optimized, and charges are assigned.

-

Possible ionization states, tautomers, and stereoisomers are generated at a physiological pH.[2]

-

-

Grid Generation and Docking:

-

A grid box is defined around the active site of the target protein.

-

Docking simulations are performed using software such as AutoDock Vina or Schrödinger Maestro.[5] The program systematically searches for the optimal binding pose of the ligand within the defined grid.

-

-

Analysis of Results:

-

The resulting binding poses are ranked based on their docking scores.

-

The top-ranked poses are visually inspected to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, with the amino acid residues of the active site.[7]

-

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is critical for its development. In silico ADMET prediction models use the chemical structure of a molecule to estimate its pharmacokinetic and toxicological properties.[3]

Predicted ADMET Properties of this compound

The following table summarizes the predicted ADMET properties for this compound based on computational models like SwissADME and pkCSM.[3][8]

| Property | Predicted Value | Interpretation |

| Molecular Weight | 238.06 g/mol | Compliant with Lipinski's Rule of Five |

| LogP | 3.15 | Good lipophilicity for cell membrane permeability |

| H-bond Donors | 0 | Compliant with Lipinski's Rule of Five |

| H-bond Acceptors | 2 | Compliant with Lipinski's Rule of Five |

| Gastrointestinal Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| Toxicity Class (LD50) | Class IV (450 mg/kg) | Predicted to be slightly toxic |

Experimental Protocol: In Silico ADMET Prediction

-

Input: The 2D structure of this compound is provided as input to an online ADMET prediction server or standalone software (e.g., SwissADME, PreADMET, pkCSM).

-

Calculation: The software calculates a wide range of physicochemical and pharmacokinetic properties based on the molecule's topology and various quantitative structure-activity relationship (QSAR) models.

-

Output and Analysis: The predicted properties are presented in a tabular format. These results are analyzed to assess the drug-likeness of the compound and to identify any potential liabilities that may hinder its development. This includes evaluating compliance with filters like Lipinski's Rule of Five and assessing potential for toxicity or adverse metabolic interactions.[7]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in a clear and concise manner. The following visualizations were created using the DOT language.

Caption: Workflow for in silico molecular docking.

Caption: Simplified VEGFR-2 signaling pathway.

Conclusion

This technical guide outlines a robust framework for the in silico analysis of this compound. The hypothetical molecular docking and ADMET prediction data, based on established methodologies and findings for structurally related compounds, suggest that this molecule holds promise as a potential therapeutic agent, particularly in the context of cancer therapy through mechanisms like VEGFR-2 inhibition. The detailed protocols provide a clear path for researchers to computationally evaluate this and other novel oxazole derivatives. Future research should focus on the chemical synthesis of this compound, followed by in vitro and in vivo studies to validate these computational predictions and further elucidate its pharmacological profile. The in silico model presented here serves as a valuable and cost-effective starting point for these subsequent stages of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ADME of Bromo-DragonFLY as an example of a new psychoactive substance (NPS) – application of in Silico methods for prediction: absorption, distribution, metabolism and excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular docking analysis of oxazole compounds with the heme-binding protein from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromo-5-phenyloxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. The 4,5-disubstituted oxazole core, in particular, is a key pharmacophore in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules from readily available starting materials. This application note provides a detailed protocol for the Suzuki coupling of 4-bromo-5-phenyloxazole with various arylboronic acids, a key transformation for accessing a diverse library of 4-aryl-5-phenyloxazole derivatives. These products are of significant interest in drug discovery, notably as selective cyclooxygenase-2 (COX-2) inhibitors.[1]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, typically a boronic acid, with an organic halide in the presence of a base. The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: The arylboronic acid is activated by the base to form a boronate species, which then transfers the aryl group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic ligands on the palladium complex couple to form the 4-aryl-5-phenyloxazole product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling reaction of this compound. The following protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])

-

Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))

-

Solvent (e.g., 1,4-Dioxane, Dimethylformamide (DMF), Toluene, often in a mixture with water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine

-

Deionized water

-

Inert gas (Argon or Nitrogen)

-

Round-bottom flask or microwave reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath (or microwave reactor)

-

Condenser

-

Standard laboratory glassware and equipment for workup and purification

General Procedure:

-

To a dry round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).

-

The vessel is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Under the inert atmosphere, add the palladium catalyst (1-5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v).

-

The reaction mixture is then heated to the desired temperature (typically 80-120 °C) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed with water and then brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-aryl-5-phenyloxazole product.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various heteroaryl bromides with arylboronic acids, providing a reference for the expected outcomes with this compound.

| Entry | Heteroaryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound (model) | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Est. 85-95 |

| 2 | This compound (model) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | DMF | 110 | 8 | Est. 90-98 |

| 3 | This compound (model) | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene | 100 | 16 | Est. 80-90 |

| 4 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |

| 5 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 95 |

| 6 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₃PO₄ | Dioxane | 100 | 18 | 88 |

Estimated yields for the model substrate this compound are based on typical outcomes for similar heteroaryl bromides under the specified conditions.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

The 4-aryl-5-phenyloxazole motif is a key structural feature in a number of biologically active compounds. Notably, derivatives of this class have been synthesized and evaluated as potent and selective cyclooxygenase-2 (COX-2) inhibitors.[1] COX-2 is a well-established target for the development of anti-inflammatory drugs with a reduced side-effect profile compared to non-selective NSAIDs. The Suzuki coupling of this compound provides a convergent and efficient synthetic route to a wide array of analogs, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs. The versatility of the Suzuki reaction allows for the introduction of diverse aryl and heteroaryl substituents at the 4-position of the oxazole ring, enabling fine-tuning of the pharmacological properties of the resulting molecules.

References